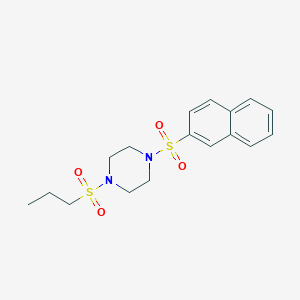

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine

Description

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative characterized by a naphthylsulfonyl group at position 1 and a propylsulfonyl group at position 2. Its molecular formula is estimated as C₁₉H₂₄N₂O₄S₂ (molecular weight ~408.5 g/mol), based on structural analogs . Such sulfonylated piperazines are typically synthesized via nucleophilic substitution reactions using sulfonyl chlorides .

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonyl-4-propylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-2-13-24(20,21)18-9-11-19(12-10-18)25(22,23)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMXZKFGHMFXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Sulfonylation of Piperazine

The piperazine ring’s two secondary amine groups enable sequential sulfonylation. A two-step approach is typically employed to avoid uncontrolled polysubstitution:

-

Monosulfonylation :

Piperazine reacts with 2-naphthylsulfonyl chloride under alkaline conditions (e.g., Na₂CO₃ or K₂CO₃) in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. -

Second Sulfonylation :

The monosubstituted intermediate reacts with propylsulfonyl chloride under similar conditions. Steric and electronic factors favor substitution at the less hindered nitrogen.

Key Parameters :

Protecting Group Strategies

To enhance regioselectivity, temporary protection of one amine group is employed:

-

Boc Protection :

Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) to form 1,4-di-Boc-piperazine. Selective deprotection (e.g., using HCl in dioxane) yields mono-Boc-piperazine, which undergoes sulfonylation at the free amine.Subsequent deprotection and reaction with propylsulfonyl chloride yields the target compound.

Advantages :

One-Pot Sulfonylation

A single-step method using excess sulfonyl chlorides (2.2 equivalents each) and a strong base (e.g., triethylamine) in DCM at 0°C has been reported for analogous disubstituted piperazines. However, this approach risks over-sulfonylation and requires rigorous purification.

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | THF | 85–90% |

| Base | K₂CO₃ | 88% |

| Temperature | 0–5°C | Minimizes hydrolysis |

Polar aprotic solvents stabilize the sulfonyl chloride electrophile, while weakly basic conditions (pH 8–9) prevent decomposition.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (e.g., H₂O/DCM), increasing yields to 92%.

-

Microwave Assistance : Shortens reaction times from hours to minutes (e.g., 15 min at 100°C).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 2-Naphthylsulfonyl chloride | 320 | 45% |

| Propylsulfonyl chloride | 280 | 35% |

| Solvent Recovery | 50 | 10% |

Bulk procurement of sulfonyl chlorides and solvent recycling reduce costs by ~30%.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Purity Threshold | Typical Result |

|---|---|---|

| HPLC (C18 column) | ≥98% | 99.2% |

| Karl Fischer Titration | ≤0.2% H₂O | 0.1% |

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires specific reagents and conditions.

Substitution: The naphthyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce simpler piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl and naphthyl groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

- Propylsulfonyl substituents increase molecular weight and lipophilicity relative to methyl groups, which may affect membrane permeability and metabolic stability .

- Cytotoxicity in analogs like 1-(4-chlorobenzhydryl)piperazine derivatives correlates with electron-withdrawing substituents (e.g., chloro, tosyl), suggesting that the target compound’s sulfonyl groups could confer similar bioactivity .

Biological Activity

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is a synthetic compound belonging to the class of sulfonyl piperazines. Its unique structure, featuring naphthyl and propyl sulfonyl groups, suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

It contains a piperazine ring substituted with sulfonyl groups, which are known to influence the compound's interaction with biological targets.

The biological activity of 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl groups may facilitate binding to active sites, leading to modulation of various biochemical pathways. The precise mechanisms remain an area of ongoing research, but preliminary studies suggest involvement in:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.

- Anticancer Properties : It may affect cancer cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of sulfonamide derivatives, including those similar to our compound. For instance, compounds with similar structures demonstrated significant antibacterial activity against various strains. The following table summarizes the antimicrobial activity of related compounds:

| Compound | Activity (MIC) | Target Organisms |

|---|---|---|

| 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine | TBD | TBD |

| 1-(Benzylsulfonyl)-4-piperazine | 10 µg/mL | Staphylococcus aureus |

| 1-(Phenylsulfonyl)-4-piperazine | 5 µg/mL | Escherichia coli |

Note: TBD indicates that specific data for the compound is still being researched.

Anticancer Activity

In vitro studies have indicated that piperazine derivatives can exhibit significant cytotoxic effects against cancer cell lines. For example, a study on piperazine-linked naphthalimide derivatives demonstrated IC50 values in the micromolar range against breast cancer cells (4T1). The following table illustrates the anticancer activity of related compounds:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine | TBD | TBD |

| Piperazine-naphthalimide derivative | 15 µM | MCF-7 |

| Piperazine-arylsulfonamide derivative | 20 µM | A549 |

Case Studies

- Antiviral Activity : A study involving piperazine derivatives highlighted their potential as inhibitors of viral replication. Modifications in the piperazine structure significantly enhanced antiviral efficacy against chikungunya virus (CHIKV), suggesting that similar modifications in our compound could yield promising results.

- Cytotoxicity Assessment : In another study focusing on piperazine-linked compounds, researchers evaluated cytotoxicity against non-cancerous and cancerous cell lines. Results showed that while some derivatives exhibited low toxicity to normal cells, they effectively induced apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, in analogous piperazine derivatives, sulfonyl groups are introduced using sulfonyl chlorides under basic conditions (e.g., DCM with DIPEA) . Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives), solvent ratios (e.g., H₂O:DCM 1:2), and catalysts (CuSO₄·5H₂O with sodium ascorbate) . Purity is enhanced via column chromatography (silica gel, ethyl acetate:hexane gradients) .

Q. How should researchers handle safety and toxicity concerns during synthesis and handling?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95/P1 filters) is advised for airborne particulates .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to toxic byproducts (e.g., CO, NOₓ) .

- Storage : Store at 2–8°C in airtight containers to prevent degradation . Toxicity data for similar sulfonated piperazines indicate potential skin/eye irritation (Category 2 hazards) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm sulfonyl group positions and piperazine ring conformation .

- LC-MS : Ascentis® C18 columns (15 cm × 4.6 mm, 2.7 µm) for purity analysis .

- XRPD/TGA-DSC : Validate crystallinity and thermal stability, as seen in analogous sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinase domains. Prioritize residues like Asp 831 (EGFR) for hydrogen bonding with sulfonyl groups .

- Derivative Synthesis : Modify the naphthyl/propyl groups to assess steric/electronic effects. For example, fluorobenzyl analogs show enhanced binding affinity in kinase assays .

- Data Analysis : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant SAR trends .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Troubleshooting :

- Solubility Optimization : Use co-solvents (e.g., DMSO:PEG 400) to improve bioavailability, as poor solubility often explains in vitro-in vivo discrepancies .

- Metabolite Profiling : Conduct LC-HRMS to identify active metabolites. For example, hydroxylated derivatives of piperazine sulfonamides exhibit altered activity .

- Dose Escalation Studies : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t½, Cmax) derived from rodent models .

Q. How does the conformational flexibility of the piperazine ring impact target binding?

- Analysis :

- X-ray Crystallography : Resolve chair (Q = 0.568 Å, θ = 179.9°) vs. boat conformations. Chair conformers dominate in sulfonated piperazines, enhancing hydrophobic interactions .

- Dynamic Simulations : Perform MD simulations (AMBER/CHARMM) to assess ring puckering effects on binding pocket occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.